molecular formula C14H12O2S B091846 Phenyl styryl sulfone CAS No. 16212-06-9

Phenyl styryl sulfone

Cat. No.: B091846
CAS No.: 16212-06-9
M. Wt: 244.31 g/mol
InChI Key: DNMCCXFLTURVLK-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl styryl sulfone is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(E)-2-(benzenesulfonyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMCCXFLTURVLK-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16212-06-9, 5418-11-1
Record name (E)-(2-Phenylethenyl)sulphonylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl styryl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl styryl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl trans-Styryl Sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl styryl sulfone
Reactant of Route 2
Reactant of Route 2
Phenyl styryl sulfone
Reactant of Route 3
Reactant of Route 3
Phenyl styryl sulfone
Reactant of Route 4
Reactant of Route 4
Phenyl styryl sulfone
Reactant of Route 5
Reactant of Route 5
Phenyl styryl sulfone
Reactant of Route 6
Reactant of Route 6
Phenyl styryl sulfone
Customer
Q & A

Q1: How is phenyl trans-styryl sulfone typically synthesized?

A: One efficient synthesis method is the Heck reaction. Arenediazonium salts react with phenyl vinyl sulfone in the presence of a palladium catalyst to yield phenyl trans-styryl sulfone derivatives. This method offers mild and neutral conditions compared to traditional anionic condensation routes. [] You can find more details on the specific reaction conditions and yields in the research by [Bandyopadhyay et al. (1995)]. []

Q2: What are the advantages of using phenyl trans-styryl sulfone in organic synthesis?

A: Phenyl trans-styryl sulfone is a Michael acceptor, making it a valuable reagent in organic synthesis. For instance, it participates in Michael additions with secondary nitroalkanes. [] This reactivity allows for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules.

Q3: Has phenyl trans-styryl sulfone been explored in photoredox catalysis?

A: Yes, research shows that colloidal cadmium sulfide (CdS) quantum dots (QDs) can photocatalyze a carbon-carbon coupling reaction between 1-phenylpyrrolidine (PhPyr) and phenyl trans-styryl sulfone using visible light. [] This reaction proceeds without a sacrificial oxidant, reductant, or co-catalyst, highlighting the potential of phenyl trans-styryl sulfone in sustainable chemistry.

Q4: How does modifying the structure of phenyl trans-styryl sulfone affect its reactivity?

A: Substitutions on the phenyl rings can significantly influence the reactivity of phenyl trans-styryl sulfone. For example, in cyclopropanation reactions with phenacylsulfonium ylides, the presence and position of substituents on the phenyl rings of both the sulfone and the ylide impact the reaction yield. []

Q5: Are there any studies investigating the mechanism of reactions involving phenyl trans-styryl sulfone?

A: Yes, electrochemical techniques combined with mass spectrometry have been employed to understand reaction mechanisms. For example, [Wang et al. (2022)] [] investigated the electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines using phenyl trans-styryl sulfone. Their research identified short-lived radical intermediates, shedding light on the reaction pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.